Trimethylolpropane tris(3-mercaptopropionate)

Porous Polymers PolyHIPEs Mechanical Properties

TMPMP is the preferred trifunctional thiol for flexible, high-compliance polymer networks. Unlike tetrafunctional PETMP, it yields low-modulus networks (0.093–0.240 MPa)—ideal for tissue scaffolds and soft membranes. Versus acrylate crosslinkers like TMPTA, TMPMP thiol-ene systems require >10× less photoinitiator and cure in air without oxygen inhibition. Low viscosity (650 mPa·s) enables solvent-free, high-solids formulations for inkjet 3D printing and VOC-compliant coatings. RI 1.518 and >90% transparency suit optical adhesives and index-matched protective films.

Molecular Formula C15H26O6S3
Molecular Weight 398.6 g/mol
CAS No. 33007-83-9
Cat. No. B1582694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylolpropane tris(3-mercaptopropionate)
CAS33007-83-9
Molecular FormulaC15H26O6S3
Molecular Weight398.6 g/mol
Structural Identifiers
SMILESCCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS
InChIInChI=1S/C15H26O6S3/c1-2-15(9-19-12(16)3-6-22,10-20-13(17)4-7-23)11-21-14(18)5-8-24/h22-24H,2-11H2,1H3
InChIKeyIMQFZQVZKBIPCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylolpropane Tris(3-mercaptopropionate) CAS 33007-83-9: A Trifunctional Thiol Crosslinker for High-Performance Polymer Networks


Trimethylolpropane tris(3-mercaptopropionate) (TMPMP, CAS 33007-83-9) is a trifunctional thiol monomer characterized by three mercaptopropionate ester arms emanating from a trimethylolpropane core . With a molecular weight of 398.56 g/mol, refractive index n20/D 1.518, density 1.21 g/mL at 25 °C, and a boiling point of 220 °C at 0.3 mmHg, it is a colorless to pale yellow liquid that serves as a versatile building block in thiol-ene and thiol-epoxy click polymerizations . Its trifunctionality enables the formation of highly crosslinked networks, making it a key monomer for advanced materials in coatings, 3D printing, hydrogels, and optical applications [1].

Why Substituting Trimethylolpropane Tris(3-mercaptopropionate) with Other Trifunctional Thiols or Acrylates Compromises Performance


Generic substitution among trifunctional thiols or acrylate crosslinkers is not straightforward due to significant differences in molecular architecture, spacer length, and resulting network properties. For instance, replacing TMPMP with its shorter-chain analog trimethylolpropane tris(2-mercaptoacetate) alters refractive index (1.518 vs 1.529), density (1.21 vs 1.28 g/mL), and the flexibility of the resulting polymer network . More critically, substituting TMPMP with acrylate-based crosslinkers like trimethylolpropane triacrylate (TMPTA) fundamentally changes the polymerization mechanism from a step-growth thiol-ene process to a chain-growth acrylate homopolymerization, leading to higher shrinkage stress, oxygen inhibition, and different mechanical behavior [1][2]. Even among thiols, switching from TMPMP (trifunctional) to pentaerythritol tetrakis(3-mercaptopropionate) (tetrafunctional) drastically increases crosslink density and modulus, often beyond the desired range for flexible applications [3]. The following evidence quantifies these critical differences.

Quantitative Evidence Guide: Differentiating Trimethylolpropane Tris(3-mercaptopropionate) from Analogous Crosslinkers


Lower Crosslink Density and Modulus Compared to Tetrafunctional Thiols for Flexible Network Design

In a direct comparative study of thiol-ene polyHIPEs, TMPMP (trifunctional) networks exhibited compression moduli ranging from 0.093 to 0.240 MPa, whereas analogous networks prepared with the tetrafunctional thiol pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) showed compression moduli ranging from 1.906 to 7.670 MPa under identical conditions [1]. This represents an approximately 20- to 32-fold increase in stiffness for the tetrafunctional system.

Porous Polymers PolyHIPEs Mechanical Properties

Superior Mitigation of Oxygen Inhibition in Photopolymerization vs Acrylate Systems

In pigmented thiol-ene photopolymerization systems, the addition of TMPMP (trifunctional thiol) enabled a photopolymerization rate in air using only 1 wt% photoinitiator that was equivalent to a comparable acrylate-based system requiring greater than 10 wt% photoinitiator [1]. Furthermore, thiol groups in TMPMP reduced oxygen inhibition to a greater degree than standard additives such as N-methyldiethanolamine, N-vinyl pyrrolidinone, and thioether-containing trifunctional vinyl esters [1]. The photopolymerization rate in air significantly increased with increasing thiol concentration, reaching a maximum at approximately 35 mole percent trifunctional thiol [1].

Photopolymerization Coatings Oxygen Inhibition

Optimized Refractive Index for Optical Transparency vs Alternative Thiols

TMPMP exhibits a refractive index of n20/D 1.518 , which is lower than that of its shorter-chain analog trimethylolpropane tris(2-mercaptoacetate) (n20/D 1.529) and the tetrafunctional thiol pentaerythritol tetrakis(3-mercaptopropionate) (n20/D 1.531) . In a study of optically transparent thiol-ene polymers containing cyclotriphosphazenes, TMPMP-based films exhibited over 90% transparency in the visible region [1].

Optical Polymers Refractive Index Thiol-ene

Low Viscosity Enabling Solvent-Free and High-Solids Formulations vs Tetrafunctional Thiols

TMPMP exhibits a viscosity of 650 mPa·s at 25 °C [1], which is substantially lower than that reported for pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), which ranges from approximately 500 to 9000 mPa·s depending on measurement conditions and grade [2]. This lower viscosity facilitates easier handling, improved substrate wetting, and enables the formulation of solvent-free or high-solids systems without the need for additional reactive diluents .

Viscosity Formulation Coatings

Controlled Network Density and Pore Morphology in Porous Polymers vs Tetrafunctional Systems

In a direct comparison of thiol-ene polyHIPEs, the trifunctional TMPMP system yielded a broader and larger pore diameter range of 8.0 to 27.8 µm, whereas the tetrafunctional PETMP system produced a narrower pore diameter range of 8.1 to 12.3 µm [1]. This indicates that TMPMP provides greater tunability of pore architecture, which is critical for applications such as filtration media, tissue engineering scaffolds, and catalyst supports.

Porous Materials PolyHIPEs Morphology Control

Differentiation as Non-Polymerizable Surfactant in Liquid Crystal Devices vs Polymerizable Thiols

Patent GB-2382151-A discloses the use of TMPMP as a non-polymerizable low molecular weight surfactant to reduce the anchoring energy or viscosity of liquid crystal compositions [1]. The patent specifically identifies TMPMP (referred to as TMP) and pentaerythritol tetrakis(3-mercaptopropionate) (PTMP) as preferred thiol surfactants for bistable nematic devices [1]. This application leverages the compound's molecular architecture for surface modification rather than its crosslinking functionality, differentiating it from polymerizable thiols used solely as network formers.

Liquid Crystal Devices Surfactant Anchoring Energy

Optimal Procurement-Driven Application Scenarios for Trimethylolpropane Tris(3-mercaptopropionate)


Formulation of Flexible, Low-Modulus Porous Polymers and Scaffolds

Based on the compression modulus data (0.093-0.240 MPa vs 1.906-7.670 MPa for tetrafunctional analogs), TMPMP is the preferred crosslinker when designing polyHIPEs or other porous polymer networks that require compliance and flexibility rather than high stiffness [1]. This makes it ideal for tissue engineering scaffolds, soft filtration membranes, and cushioning materials where rigidity is detrimental.

Oxygen-Insensitive UV-Curable Coatings and Inks with Reduced Photoinitiator Loading

The demonstrated ability of TMPMP-containing thiol-ene systems to achieve equivalent photopolymerization rates in air with >10× less photoinitiator compared to acrylate systems [2] positions TMPMP as a critical component for cost-effective, high-speed UV-curable coatings, inks, and adhesives. This is particularly valuable for pigmented systems and thin-film applications where oxygen inhibition typically compromises surface cure.

High-Transparency Optical Polymers and Refractive Index-Matched Materials

With a refractive index of 1.518 and demonstrated >90% visible transparency in thiol-ene networks, TMPMP is well-suited for optical adhesives, protective films for IR lenses, and other transparent polymer applications where specific refractive index values are required for index matching [3]. Its lower refractive index relative to other commercial thiols (1.529-1.531) provides a distinct optical design parameter.

Solvent-Free, Low-Viscosity Formulations for 3D Printing and Coatings

The low viscosity of TMPMP (650 mPa·s at 25 °C) enables the formulation of solvent-free, high-solids systems suitable for inkjet 3D printing and VOC-compliant coatings [4][5]. This property, combined with its trifunctional reactivity, allows TMPMP to serve as both a reactive diluent and crosslinker, simplifying formulations and improving environmental compliance compared to higher-viscosity alternatives like PETMP.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethylolpropane tris(3-mercaptopropionate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.